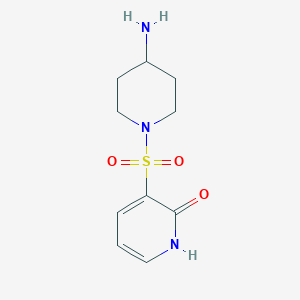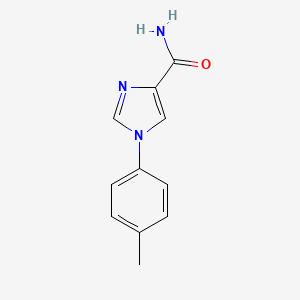
1-(p-Tolyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The p-tolyl group is a benzene ring substituted with a methyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with glyoxal in the presence of ammonium acetate, followed by the addition of formamide to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can help in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Tolyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents to achieve desired products.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(p-Tolyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(p-Tolyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
1-(p-Tolyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
1-(p-Tolyl)-1H-imidazole-4-methanol: Contains a hydroxymethyl group instead of a carboxamide.
1-(p-Tolyl)-1H-imidazole-4-thiol: Features a thiol group in place of the carboxamide.
Uniqueness: 1-(p-Tolyl)-1H-imidazole-4-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. The carboxamide group can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(4-methylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15) |
Clé InChI |
MCLCVCLIHMZVSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


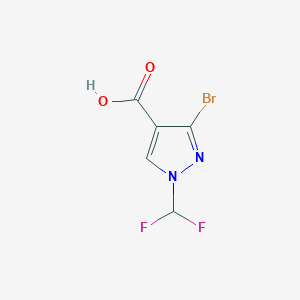


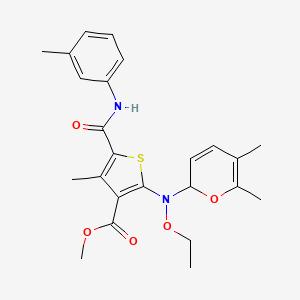
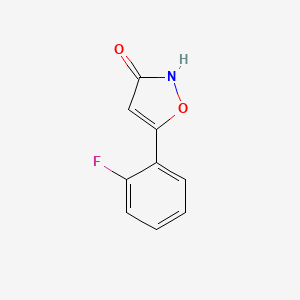
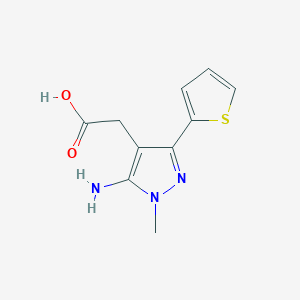


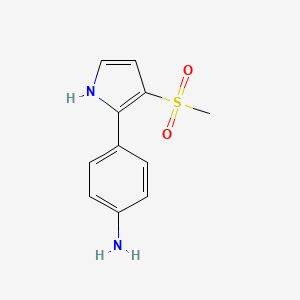
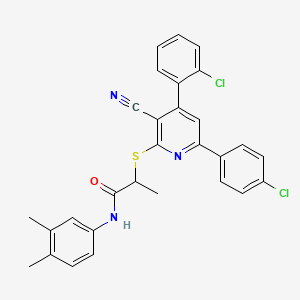
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
